Product packaging for Mitiglinide (calcium hydrate)(Cat. No.:)

Mitiglinide (calcium hydrate)

Cat. No.: B14795859
M. Wt: 686.9 g/mol
InChI Key: UAZPLMFRYABXQD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mitiglinide (calcium hydrate) is a useful research compound. Its molecular formula is C38H50CaN2O7 and its molecular weight is 686.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mitiglinide (calcium hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mitiglinide (calcium hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50CaN2O7 B14795859 Mitiglinide (calcium hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H50CaN2O7

Molecular Weight

686.9 g/mol

IUPAC Name

calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;hydrate

InChI

InChI=1S/2C19H25NO3.Ca.H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;1H2/q;;+2;/p-2

InChI Key

UAZPLMFRYABXQD-UHFFFAOYSA-L

Canonical SMILES

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.[Ca+2]

Origin of Product

United States

Classification Within Insulin Secretagogues Research

Insulin (B600854) secretagogues are substances that promote the secretion of insulin from the pancreas. Mitiglinide (B115668) is classified within this broad category, more specifically as a meglitinide. patsnap.compatsnap.com Its mechanism of action involves the stimulation of insulin release from the β-cells of the pancreas. patsnap.compatsnap.com

Research has focused on its interaction with the ATP-sensitive potassium (KATP) channels in these cells. patsnap.comdrugbank.comnih.gov Under normal physiological conditions, the closure of these channels leads to a series of events culminating in insulin secretion. nih.gov Mitiglinide mimics this process by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, causing the channel to close. drugbank.comnih.govnih.gov This action is highly specific to the pancreatic β-cell type KATP channels (Kir6.2/SUR1 complex). nih.govmedchemexpress.com This specificity is a key area of research, as it distinguishes mitiglinide from other insulin secretagogues like sulfonylureas. nih.gov

The binding of mitiglinide to the SUR1 subunit has been structurally elucidated, revealing that it occupies the "A-site" of the common insulin secretagogue-binding site. nih.gov This interaction locks the receptor in a conformation that inhibits potassium ion flow, leading to membrane depolarization, calcium influx, and ultimately, the release of insulin. drugbank.comnih.gov

Historical Context of Its Discovery and Preclinical Development

The development of mitiglinide (B115668), also known by its developmental code KAD-1229, was driven by the need for a rapid-acting agent to control postprandial hyperglycemia—the rise in blood glucose after a meal. nih.govresearchgate.net It was approved for use in Japan under the brand name Glufast in 2004. nih.gov

Preclinical research demonstrated that mitiglinide possesses potent insulinotropic activity. portico.org In vitro studies using isolated mouse and rat pancreatic islets, as well as insulinoma cell lines, showed that mitiglinide stimulated insulin (B600854) secretion in a dose-dependent manner. portico.orgnih.gov These studies confirmed that the mechanism was dependent on the closure of KATP channels. portico.orgnih.gov Further in vivo studies in animal models of type 2 diabetes showed that mitiglinide was effective in controlling postprandial hyperglycemia. nih.gov

A significant finding from preclinical studies was the rapid onset and short duration of action of mitiglinide. patsnap.comnih.govresearchgate.net This pharmacokinetic profile is considered advantageous as it mimics the natural physiological pattern of insulin release in response to a meal, which is often impaired in individuals with type 2 diabetes. researchgate.net

Rationale for Research into Postprandial Glucose Excursion Modulators

Interaction with ATP-Sensitive Potassium Channels (KATP Channels)

The principal mechanism of Mitiglinide revolves around its interaction with ATP-sensitive potassium (KATP) channels in pancreatic β-cells. patsnap.comdrugbank.com These channels are crucial in linking the cell's metabolic state to its electrical activity. nih.gov Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within β-cells. This change triggers the closure of KATP channels, leading to a cascade of events that culminates in insulin secretion. patsnap.com Mitiglinide effectively mimics the action of ATP, directly inducing the closure of these channels. patsnap.com

Specificity for Kir6.2/SUR1 Complex in Pancreatic Beta-Cells

KATP channels are octameric protein complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. nih.govnih.gov The specific combination of these subunits varies across different tissues. In pancreatic β-cells, the KATP channels are predominantly formed by the Kir6.2 and SUR1 subunits. nih.govmedchemexpress.com Mitiglinide exhibits a high degree of specificity for this particular Kir6.2/SUR1 complex. medchemexpress.com This selectivity is clinically significant as it targets the insulin secretion mechanism more directly. Research has shown that Mitiglinide's inhibitory action is potent, with studies reporting an IC50 (half-maximal inhibitory concentration) of 100 nM for the Kir6.2/SUR1 channel currents. medchemexpress.com

Comparative Analysis of Binding Selectivity (e.g., vs. cardiac and smooth muscle KATP channels)

The tissue-specific expression of SUR subunits is a key determinant of the pharmacological selectivity of KATP channel modulators. While SUR1 is characteristic of pancreatic β-cells, SUR2A is the predominant isoform in cardiac muscle, and SUR2B is found in smooth muscle. nih.govdiabetesjournals.org

Mitiglinide demonstrates a remarkable selectivity for the pancreatic (Kir6.2/SUR1) KATP channel over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) types. nih.govnih.gov Electrophysiological studies have quantified this selectivity, revealing that Mitiglinide has a roughly 1,000-fold greater affinity for the β-cell type KATP channel compared to those in the cardiovascular system. nih.govdiabetesjournals.org This high selectivity is attributed to specific interactions within the binding pocket of the SUR1 subunit. nih.gov In contrast, other insulin secretagogues like glibenclamide show moderate selectivity, while repaglinide (B1680517) is essentially non-selective. nih.govdiabetesjournals.org

Table 1: Comparative IC50 Values of Mitiglinide for Different KATP Channel Subtypes

KATP Channel SubtypeTissue PredominanceMitiglinide IC50
Kir6.2/SUR1Pancreatic β-cells4 nM nih.gov / 100 nM medchemexpress.com
Kir6.2/SUR2ACardiac muscle3.2 μM nih.gov
Kir6.2/SUR2BSmooth muscle5 μM nih.gov
Note: IC50 values can vary based on experimental conditions.

Downstream Cellular Events in Insulin Secretion

The binding of Mitiglinide to the KATP channel initiates a well-defined sequence of intracellular events that directly lead to the release of insulin. nih.gov

Membrane Depolarization and Voltage-Gated Calcium Channel Activation

The closure of KATP channels by Mitiglinide inhibits the outward flow of potassium ions. nih.gov This reduction in potassium efflux leads to the depolarization of the β-cell plasma membrane. patsnap.comontosight.ai The change in membrane potential, in turn, triggers the opening of voltage-gated calcium channels (VGCCs), which are sensitive to changes in the electrical state of the cell membrane. patsnap.comnih.gov

Intracellular Calcium Influx and Exocytosis of Insulin Granules

The activation of VGCCs facilitates a rapid influx of extracellular calcium ions into the pancreatic β-cell. ontosight.aipatsnap.com This rise in the intracellular calcium concentration acts as the critical trigger for the final step in insulin release: the exocytosis of insulin-containing secretory granules. nih.gov The elevated calcium levels promote the fusion of these granules with the cell membrane, releasing their insulin content into the bloodstream. ontosight.ainih.gov This entire process, from KATP channel closure to insulin exocytosis, occurs rapidly, which is characteristic of the fast-acting nature of meglitinides. patsnap.comontosight.ai

Structural Biology of Mitiglinide Binding to KATP Channels

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into how Mitiglinide interacts with the KATP channel. nih.govbiorxiv.org These studies have revealed that Mitiglinide binds to a common insulin secretagogue-binding site located within the transmembrane domain of the SUR1 subunit. nih.govbiorxiv.org

This binding pocket is formed by several transmembrane helices (TMs), specifically TM7, TM8, TM16, and TM17. nih.gov The binding of Mitiglinide within this site locks the SUR1 subunit in an inward-facing conformation, which is non-conductive to potassium ions. nih.govbiorxiv.org The high selectivity of Mitiglinide for SUR1 over SUR2 is attributed to subtle differences in the amino acid residues that line this binding pocket. nih.gov For instance, cryo-EM structures show that Mitiglinide primarily occupies the 'A-site' of the binding pocket. biorxiv.org The interaction involves both polar and hydrophobic contacts with specific residues within SUR1, an arrangement that is less favorable in the SUR2 subunit, thus explaining the observed selectivity. nih.govbiorxiv.org

Table 2: Key Interacting Residues in Mitiglinide Binding to SUR1

Interacting Residue (SUR1)Type of Interaction
Arginine (R1246)Electrostatic
Arginine (R1300)Electrostatic
Phenylalanine (F433)Pi-pi stacking
Isoleucine (I381, I385)Hydrophobic
Leucine (L1241)Hydrophobic
Tryptophan (W430)Hydrophobic
Source: biorxiv.org

Identification of Common Insulin Secretagogue-Binding Sites

Structural and functional studies have revealed that insulin secretagogues, including mitiglinide, bind to specific sites on the SUR1 subunit of the K-ATP channel. nih.gov There are two recognized, overlapping binding sites for these drugs on the SUR, designated as the A-site and the B-site. nih.gov

Cryo-electron microscopy studies have shown that mitiglinide predominantly binds to the A-site of SUR1. nih.gov This binding pocket is located within the central vestibule of SUR1 and is formed by residues from transmembrane helices (TMs) 7, 8, 16, and 17. nih.govresearchgate.netnih.gov The interaction of mitiglinide with SUR1 involves both polar and hydrophobic interactions. nih.gov

Interestingly, other insulin secretagogues exhibit different binding preferences. For instance, glibenclamide, a sulfonylurea drug, has been shown to occupy both the A- and B-sites. nih.gov In contrast, repaglinide, another meglitinide, primarily binds to the B-site. nih.gov The ability of mitiglinide to displace the binding of [3H]-glibenclamide suggests an overlapping binding region. nih.gov

Table 1: Binding Site Specificity of Insulin Secretagogues on SUR1

DrugPrimary Binding Site(s) on SUR1
Mitiglinide A-site nih.gov
Glibenclamide A-site and B-site nih.gov
Repaglinide B-site nih.gov

Conformational Changes Induced by Mitiglinide Binding to SUR1

The binding of mitiglinide to the SUR1 subunit induces a significant conformational change in the protein. nih.gov Structural analyses have demonstrated that mitiglinide binding locks SUR1 in an NBD-separated, inward-facing conformation . nih.govresearchgate.netnih.gov The nucleotide-binding domains (NBDs) of the SUR1 subunit are held in a separated state, which is associated with the inhibition of the K-ATP channel. nih.gov This stabilization of the inward-facing conformation prevents the channel from opening and allowing potassium ions to flow out of the cell. nih.govelifesciences.org

This induced conformational state is a critical step in the mechanism of action. By preventing the efflux of potassium ions, the β-cell membrane depolarizes. drugbank.comontosight.ai This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. drugbank.comontosight.ai The subsequent rise in intracellular calcium concentration is the direct trigger for the exocytosis of insulin-containing granules. patsnap.comontosight.aiontosight.ai

Molecular Determinants of High Selectivity

A hallmark of mitiglinide is its high selectivity for the pancreatic K-ATP channel (Kir6.2/SUR1) over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms. nih.govnih.gov This selectivity is clinically significant as it may reduce the potential for cardiovascular side effects. nih.gov The molecular basis for this high selectivity has been elucidated through structural and mutational studies. nih.govnih.gov

The key determinant of mitiglinide's selectivity lies in a specific amino acid residue within the binding pocket of the SUR subunit. nih.gov In SUR1 , this position is occupied by Serine 1238 (S1238) . nih.gov However, in SUR2 , the corresponding residue is a Tyrosine . nih.gov

The hexahydro-2-isoindoline group of mitiglinide, termed the "SUR Isotype Selectivity Determinative Moiety" (SISDM), is positioned near this key residue. nih.gov The presence of the smaller serine residue in SUR1 allows for the favorable binding of mitiglinide. nih.gov Conversely, the bulkier tyrosine residue in SUR2 creates a steric clash with the SISDM of mitiglinide, thereby preventing high-affinity binding. nih.gov

Experimental evidence supports this structural observation. Mutation of S1237 in SUR1 to tyrosine (S1237Y), a residue analogous to S1238, has been shown to abolish high-affinity inhibition by mitiglinide, making the channel resemble the SUR2 subtype in its response. nih.gov

Table 2: Mitiglinide Affinity for K-ATP Channel Isoforms

Channel Subunit CompositionTissue LocationMitiglinide IC₅₀Selectivity for β-cell type
Kir6.2/SUR1 Pancreatic β-cells~4-100 nM nih.govmedchemexpress.comHigh
Kir6.2/SUR2A Cardiac Muscle~3 µM nih.gov~1000-fold lower affinity than for SUR1 nih.gov
Kir6.2/SUR2B Smooth Muscle~5 µM nih.gov~1000-fold lower affinity than for SUR1 nih.gov

In Vitro Insulinotropic Effects

The insulin-stimulating properties of mitiglinide have been characterized in detail using isolated pancreatic beta-cells and specialized cell lines. These in vitro systems allow for a controlled investigation of the drug's direct effects on the insulin secretion machinery.

Research utilizing the MIN6 mouse pancreatic beta-cell line has been instrumental in understanding mitiglinide's action. Studies have shown that mitiglinide effectively stimulates insulin secretion from these cells. nih.govbiorxiv.org In fact, the insulin response to chronic treatment with mitiglinide in MIN6 cells was found to be comparable to that of other established insulin secretagogues like repaglinide and glibenclamide. nih.govbiorxiv.org

Further investigations have explored the nuances of mitiglinide's effects. For instance, at high concentrations (10 μM), mitiglinide can induce insulin release even in the absence of glucose, a characteristic it shares with sulfonylureas. nih.gov However, at more therapeutically relevant concentrations (0.1–1.0 μM), its primary action is to amplify glucose-dependent insulin secretion. nih.gov This glucose-dependent action is a key feature, suggesting a lower risk of hypoglycemia compared to agents that stimulate insulin release irrespective of blood glucose levels.

Cell Line/SystemKey FindingReference
MIN6 CellsMitiglinide increases insulin release. nih.govbiorxiv.org
MIN6 CellsChronic treatment with mitiglinide shows comparable insulin response to repaglinide and glibenclamide. nih.govbiorxiv.org
Isolated Rat IsletsAt high concentrations (10 μM), mitiglinide induces insulin release without glucose. nih.gov
Isolated Rat IsletsAt therapeutic concentrations (0.1–1.0 μM), mitiglinide amplifies glucose-dependent insulin secretion. nih.gov

The molecular target of mitiglinide is the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells. nih.govdrugbank.com This channel is a complex composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit. nih.govnih.gov By closing these channels, mitiglinide causes depolarization of the beta-cell membrane, which in turn leads to the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. nih.govdrugbank.compatsnap.com

Studies have demonstrated that mitiglinide exhibits a high affinity and selectivity for the pancreatic beta-cell type of KATP channel (Kir6.2/SUR1). nih.govnih.gov Electrophysiological experiments have shown that mitiglinide inhibits Kir6.2/SUR1 currents in a dose-dependent manner. nih.gov It has a significantly higher affinity for the Kir6.2/SUR1 complex compared to the KATP channels found in cardiac and smooth muscle tissues. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for the high-affinity site on Kir6.2/SUR1 channels is approximately 3.8 nM, whereas for Kir6.2/SUR2A (cardiac) and Kir6.2/SUR2B (smooth muscle) channels, the IC50 values are much higher, at 3.2 μM and 5 μM, respectively. nih.gov This selectivity for the pancreatic beta-cell KATP channel is a crucial aspect of its pharmacological profile. nih.gov

KATP Channel SubtypeMitiglinide IC50Reference
Kir6.2/SUR1 (pancreatic β-cell)~3.8 nM nih.gov
Kir6.2/SUR2A (cardiac)3.2 μM nih.gov
Kir6.2/SUR2B (smooth muscle)5 μM nih.gov

In Vivo Animal Model Studies on Glucose Homeostasis

The efficacy of mitiglinide in controlling blood glucose levels has been confirmed in various animal models of diabetes and normal glucose tolerance. These studies have provided valuable insights into its impact on post-meal glucose spikes and its insulin release kinetics in a physiological setting.

In animal models, mitiglinide has demonstrated a potent ability to control postprandial hyperglycemia. nih.gov Following an oral glucose tolerance test (OGTT) in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, mitiglinide significantly decreased peripheral glucose levels within 15 to 120 minutes after administration. nih.gov This rapid onset of action is a hallmark of the glinide class and is particularly beneficial for managing the sharp rise in blood glucose that occurs after a meal. nih.govpatsnap.com

Consistent with its in vitro effects, mitiglinide elicits a rapid and short-acting insulin secretagogue effect in vivo. nih.gov In diabetic OLETF rats, oral administration of mitiglinide led to a significant increase in portal insulin levels as early as 15 minutes after administration. nih.gov Studies using perfused pancreas preparations from both normal and diabetic Goto-Kakizaki (GK) rats, another model of type 2 diabetes, have shown that mitiglinide induces a normal biphasic insulin response. nih.gov The onset and offset of this stimulation are rapid, mirroring the kinetics of glucose-induced insulin release. nih.gov This rapid kinetic profile is thought to contribute to a lower risk of prolonged hypoglycemia. nih.govpatsnap.com

Preclinical studies have often compared the efficacy of mitiglinide to other glinides, such as nateglinide (B44641) and repaglinide. In vitro and in vivo studies have suggested that the insulinotropic effect of mitiglinide is more potent than that of nateglinide. nih.gov In OLETF rats, both mitiglinide and nateglinide produced a rapid increase in portal insulin levels and a subsequent decrease in peripheral glucose levels. nih.gov

When compared to repaglinide, another glinide, studies in patients undergoing methylprednisolone (B1676475) pulse therapy showed that repaglinide had a slightly longer duration of action than mitiglinide. nih.gov However, other studies have indicated that mitiglinide has a stronger affinity for the SUR1 receptor than both repaglinide and nateglinide. nih.gov

Ancillary Pharmacodynamic Research (e.g., DPP-4 activity, GLP-1 levels)

While the primary pharmacodynamic effect of mitiglinide is the stimulation of insulin secretion from pancreatic β-cells, ancillary pharmacodynamic research has explored its potential influence on other related pathways, such as the activity of dipeptidyl peptidase-4 (DPP-4) and the levels of glucagon-like peptide-1 (GLP-1).

GLP-1 Levels:

Evidence from a human case study suggests that mitiglinide may directly influence the secretion of intact GLP-1. In a patient with impaired glucose tolerance who had undergone a total gastrectomy with Roux-en-Y reconstruction, the administration of mitiglinide prior to a glucose load resulted in a notable increase in the secretion of intact GLP-1. researchgate.net Specifically, the area under the curve (AUC) for intact GLP-1 from 0 to 180 minutes was elevated by 9%. This finding points towards a potential direct stimulatory effect of mitiglinide on the intestinal L-cells, which are responsible for producing and secreting GLP-1. researchgate.net

In contrast, the same study observed that mitiglinide administration led to a further decrease in total glucose-dependent insulinotropic polypeptide (GIP) secretion, with the AUC from 0 to 180 minutes decreasing by 48%. researchgate.net

Table 1: Effect of Mitiglinide on Incretin (B1656795) Hormone Levels in a Human Case Study
HormoneEffect of Mitiglinide AdministrationChange in AUC (0-180 min)
Intact Glucagon-Like Peptide-1 (GLP-1)Significant Elevation+9%
Total Glucose-Dependent Insulinotropic Polypeptide (GIP)Further Decrease-48%
Data sourced from a human case study involving a patient with impaired glucose tolerance post-gastrectomy. researchgate.net

DPP-4 Activity:

Based on available preclinical and clinical literature, there is no direct evidence to suggest that mitiglinide acts as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. jscimedcentral.comnih.govnih.gov DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1. nih.gov While some therapeutic approaches for type 2 diabetes involve the use of DPP-4 inhibitors to prolong the action of endogenous GLP-1, mitiglinide's mechanism of action is distinct and is not reported to involve direct inhibition of this enzyme. jscimedcentral.comnih.gov Combination therapies of mitiglinide with DPP-4 inhibitors have been explored to leverage both mechanisms of action for improved glycemic control. jscimedcentral.com

Preclinical Pharmacokinetics and Biotransformation Research

Absorption Characteristics in Preclinical Models

The absorption of mitiglinide (B115668) is rapid following oral administration, a key feature for its role in controlling post-meal blood glucose spikes. patsnap.compatsnap.com Preclinical studies have explored various factors influencing its uptake from the gastrointestinal tract.

Influence of pH on Gastrointestinal Absorption

The absorption of drugs can be significantly affected by the pH of the gastrointestinal environment. While specific preclinical studies detailing the precise influence of pH on mitiglinide's absorption are not extensively published, the chemical nature of the compound as a weak acid suggests that its ionization state, and therefore its ability to permeate across lipid membranes, would be pH-dependent. Generally, non-ionized forms of drugs are more readily absorbed. In the acidic environment of the stomach, a greater proportion of a weakly acidic drug like mitiglinide would be in its non-ionized, more lipophilic form, potentially favoring absorption. Conversely, in the more alkaline environment of the small intestine, it would be more ionized. However, the large surface area of the intestine often compensates for the lower permeability of the ionized form.

Role of the Calcium Hydrate (B1144303) Salt Form in Enhancing Solubility and Bioavailability

The use of the calcium hydrate salt form of mitiglinide is a strategic pharmaceutical approach to improve its properties. patsnap.com This salt form enhances the solubility and stability of the drug, which in turn improves its bioavailability. patsnap.com Enhanced solubility facilitates a more rapid and complete dissolution of the drug in the gastrointestinal fluids, a prerequisite for absorption. This ensures that a consistent and effective concentration of mitiglinide reaches the systemic circulation, leading to predictable pharmacological effects. patsnap.com

Metabolic Pathways and Enzyme Systems

Once absorbed, mitiglinide undergoes extensive metabolism, primarily in the liver. patsnap.com Preclinical studies in various animal models have been instrumental in identifying the metabolic pathways and the enzymes responsible for its biotransformation.

Identification of Major Metabolites (e.g., Glucuronide Conjugates, Hydroxyl Metabolites)

The primary metabolic pathway for mitiglinide is glucuronidation, a phase II metabolic reaction where glucuronic acid is conjugated to the drug molecule. This process significantly increases the water solubility of the compound, facilitating its excretion. In addition to glucuronide conjugates, hydroxylated metabolites have also been identified, indicating the involvement of phase I metabolic reactions. Studies in rats, dogs, and monkeys have shown similarities in the formation of monohydroxylated metabolites. omicsonline.org

Table 1: Major Metabolites of Mitiglinide Identified in Preclinical Studies

Metabolite TypeDescription
Glucuronide Conjugates Formed by the conjugation of glucuronic acid to the mitiglinide molecule. This is a major pathway.
Hydroxyl Metabolites Result from the hydroxylation of the mitiglinide structure, a common Phase I metabolic reaction.

Characterization of Metabolizing Enzymes (e.g., UGT1A9, UGT1A3, CYP2C9)

The metabolism of mitiglinide is catalyzed by specific enzyme systems. The primary enzyme responsible for its metabolism is Cytochrome P450 2C9 (CYP2C9). patsnap.com Furthermore, UDP-glucuronosyltransferases (UGTs) are key enzymes in the glucuronidation of mitiglinide. genome.jp Specifically, UGT1A9 and UGT1A3 have been identified as being involved in the glucuronidation of various compounds, and it is plausible they play a role in mitiglinide's metabolism. nih.govnih.govmdpi.com The involvement of these specific enzymes highlights potential drug-drug interactions with other substances that are also metabolized by or inhibit/induce these enzymes.

Table 2: Key Enzymes in Mitiglinide Metabolism

EnzymeFamilyRole in Mitiglinide Metabolism
CYP2C9 Cytochrome P450Primary enzyme for Phase I metabolism. patsnap.com
UGT1A9 UDP-glucuronosyltransferaseInvolved in Phase II glucuronidation. nih.govnih.govmdpi.com
UGT1A3 UDP-glucuronosyltransferasePotentially involved in Phase II glucuronidation. nih.gov

Preclinical Excretion Pathways

Following metabolism, the water-soluble metabolites of mitiglinide are primarily excreted from the body. Preclinical studies have shown that the main route of excretion is via the kidneys into the urine. patsnap.com A smaller portion may be eliminated through the feces. The efficient conversion to water-soluble metabolites and subsequent renal clearance contribute to the relatively short duration of action of mitiglinide.

Chemical Synthesis and Process Chemistry of Mitiglinide Calcium Hydrate

Historical and Current Synthetic Methodologies

The synthesis of Mitiglinide (B115668) has evolved since its inception, with various methods being developed to improve efficiency, yield, and stereoselectivity. These methodologies often start from either chiral or achiral precursors, each presenting a unique set of advantages and challenges.

Multi-Step Synthesis Approaches from Chiral and Achiral Precursors

From Achiral Precursors:

One of the early synthetic routes begins with achiral starting materials, necessitating a chiral resolution step to isolate the desired (S)-enantiomer. A common approach involves the condensation of dimethyl succinate (B1194679) with benzaldehyde (B42025) to form 2-benzylidenesuccinic acid. portico.org This intermediate is then converted to its anhydride (B1165640), which reacts with cis-perhydroisoindole to yield a monoamide. The crucial step of introducing chirality is achieved through the reduction of this monoamide using a chiral rhodium catalyst. The resulting product is then treated with (R)-1-phenylethylamine to form a chiral salt, allowing for the separation of the desired diastereomer through crystallization. portico.org

Another approach starting from achiral materials involves the reaction of diethyl succinate or dimethyl succinate with a benzyl (B1604629) halide in the presence of a sodium alkoxide. google.com The resulting benzyldiethyl succinate is then hydrolyzed to produce benzylsuccinic acid, a key intermediate for Mitiglinide. google.com

From Chiral Precursors:

To circumvent the need for chiral resolution, which can be inefficient, syntheses starting from chiral precursors have been developed. A notable method utilizes (S)-2-benzylsuccinic acid as the chiral starting material. This acid is condensed with cis-perhydroisoindole to form the succinamic acid intermediate, which is then converted to Mitiglinide calcium. portico.org This approach offers the advantage of establishing the correct stereochemistry early in the synthetic sequence.

Another patented method describes starting with L-phenylalanine, a readily available chiral amino acid. google.com Through a series of reactions including diazotization, hydroxyl and carboxyl protection, nucleophilic substitution, and hydrolysis, Mitiglinide is synthesized with a high yield. google.com

Reaction Pathway Optimization and Yield Improvement Strategies

Continuous efforts have been made to optimize the synthesis of Mitiglinide to make it more cost-effective and suitable for industrial production. These optimizations focus on reducing the number of steps, improving yields, and utilizing milder reaction conditions.

One patented optimization involves a one-pot sequential reaction of imidazole (B134444) with thionyl chloride, (S)-2-benzylsuccinic acid, and cis-perhydroisoindole, followed by hydrolysis to give the succinamic acid intermediate. portico.org This is then converted to the final product. Another optimized route involves the condensation of (S)-2-benzylsuccinic acid with cis-perhydroisoindole using imidazole, thionyl chloride, and triethylamine, followed by esterification and subsequent hydrolysis to yield high-purity Mitiglinide calcium. portico.org

A significant improvement in the synthesis of Mitiglinide involves an efficient catalytic hydrogenation process that can achieve an enantiomeric excess (ee) value greater than 99%. google.com This method is described as having the shortest synthetic route, being simple to operate, and having a low production cost, making it suitable for large-scale industrial production. google.com Another novel preparation method starts with cis-hexahydroisoindole and proceeds through acylation, hydrocarbonylation, hydrolysis, and salt formation. google.com This one-pot process for hydrocarbonylation and hydrolysis can achieve a product purity of over 99.8% and a yield of over 36%. google.com

Synthetic Approach Key Precursors Key Features Reported Yield/Purity
Achiral RouteDimethyl succinate, BenzaldehydeMulti-step, requires chiral resolutionNot specified
Chiral Route(S)-2-benzylsuccinic acidEstablishes stereochemistry earlyHigh purity portico.org
Chiral RouteL-phenylalanineUtilizes readily available chiral poolHigh yield google.com
Optimized Catalytic HydrogenationNot specifiedShortest route, high enantioselectivityee > 99% google.com
Optimized One-Pot Processcis-hexahydroisoindoleSimplified process, high purity>99.8% purity, >36% yield google.com

Challenges in Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of Mitiglinide presents several challenges that need to be addressed to ensure the quality, consistency, and cost-effectiveness of the final product.

Impurity Formation and Control during Synthetic Steps

During the multi-step synthesis of any active pharmaceutical ingredient, the formation of impurities is a significant concern. researchgate.netnih.gov These impurities can arise from side reactions, unreacted starting materials, or degradation of the product. researchgate.net In the synthesis of Mitiglinide, potential impurities could include diastereomers, by-products from the coupling reactions, or residual solvents and reagents. The identification, characterization, and control of these impurities are crucial for the safety and efficacy of the drug. nih.govmdpi.com Regulatory authorities have strict guidelines for the acceptable levels of impurities in pharmaceutical products. Therefore, robust analytical methods, such as high-performance liquid chromatography (HPLC), are necessary to monitor the impurity profile throughout the manufacturing process. researchgate.net Process parameters such as reaction temperature, time, and the stoichiometry of reagents must be carefully controlled to minimize impurity formation. google.comgoogle.com Purification techniques, such as recrystallization, are often employed in the final steps to ensure the drug substance meets the required purity specifications. google.com

Stereochemical Control and Chiral Separation Techniques

The therapeutic activity of Mitiglinide resides in its (S)-enantiomer. portico.orggoogle.com Therefore, controlling the stereochemistry during synthesis is of paramount importance. When starting from achiral precursors, the primary challenge is the efficient separation of the desired enantiomer from the racemic mixture. mdpi.comyoutube.com This is often achieved through diastereomeric salt formation and crystallization, as described in one of the synthetic routes. portico.org

To avoid the potential for low yields associated with classical resolution, asymmetric synthesis methods are preferred for industrial production. mdpi.com The use of chiral catalysts, such as the rhodium catalyst mentioned earlier, is a key strategy to induce stereoselectivity. portico.org

For analytical and preparative purposes, various chiral separation techniques are available. nih.govwvu.edu High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers and determining the enantiomeric purity of Mitiglinide. nih.govmdpi.comresearchgate.net Supercritical fluid chromatography (SFC) is another increasingly popular technique for chiral separations, offering advantages in terms of speed and reduced solvent consumption. mdpi.comyoutube.com The development of a robust and validated chiral separation method is a critical component of the quality control strategy for Mitiglinide. researchgate.net

Derivatization Strategies for Research Purposes

Derivatization of the Mitiglinide structure is a valuable strategy for research aimed at understanding its mechanism of action and exploring potential new therapeutic applications. By systematically modifying different parts of the molecule, researchers can investigate the structure-activity relationships (SAR). biorxiv.orgnih.gov

For instance, modifications to the benzyl group or the succinic acid backbone could provide insights into the key interactions with its biological target, the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. biorxiv.orgdrugbank.comnih.gov The synthesis of radiolabeled derivatives, such as those containing fluorine-18, has been pursued for use as positron emission tomography (PET) tracers for imaging pancreatic β-cells. biorxiv.orgnih.gov These derivatization studies are instrumental in the design of new analogs with potentially improved potency, selectivity, or pharmacokinetic properties. taylorandfrancis.comresearchgate.net

Synthesis of Labeled Mitiglinide Analogs (e.g., Deuterium-Labeled Compounds)

The synthesis of isotopically labeled compounds, such as deuterium-labeled Mitiglinide, is essential for various applications in drug metabolism and pharmacokinetic (DMPK) studies. These labeled analogs serve as internal standards in bioanalytical methods, allowing for accurate quantification of the drug and its metabolites in biological matrices.

While specific literature detailing the synthesis of deuterium-labeled Mitiglinide is not extensively available, a plausible synthetic strategy can be devised based on the known synthesis of Mitiglinide and general methods for deuterium (B1214612) labeling. A key starting material for the synthesis of Mitiglinide is benzylsuccinic acid. Therefore, the introduction of deuterium atoms can be strategically planned at this stage.

One potential approach involves the deuteration of succinic acid itself. For example, succinic-d4 acid can be prepared from maleic anhydride or dimethyl fumarate (B1241708) through reduction with specific alloys in the presence of deuterium oxide (D2O). osti.gov This deuterated succinic acid can then be used as a precursor in the synthesis of Mitiglinide.

A general scheme for the synthesis of a deuterium-labeled Mitiglinide analog could involve the following steps:

Preparation of Deuterated Benzylsuccinic Acid: This can be achieved by reacting a deuterated succinic acid derivative with a benzylating agent. For instance, succinic-d4 acid can be converted to its anhydride and then subjected to reactions that introduce the benzyl group.

Coupling with cis-Perhydroisoindole: The deuterated benzylsuccinic acid is then coupled with cis-perhydroisoindole. This step is analogous to the synthesis of the unlabeled compound and would require activation of the carboxylic acid group.

Purification and Salt Formation: The resulting deuterated Mitiglinide would be purified to remove any unlabeled species and other impurities. Finally, it would be converted to its calcium hydrate (B1144303) salt.

The table below outlines a hypothetical synthetic route for a deuterium-labeled Mitiglinide analog.

StepReactant 1Reactant 2Key Reagents/ConditionsProduct
1Succinic-d4 acidAcetic anhydrideHeatSuccinic-d4 anhydride
2Succinic-d4 anhydrideBenzeneAlCl3 (Friedel-Crafts acylation)4-oxo-4-phenylbutanoic-d4 acid
34-oxo-4-phenylbutanoic-d4 acidH2, Pd/CCatalytic hydrogenation2-Benzylsuccinic-d4 acid
42-Benzylsuccinic-d4 acidThionyl chloride2-Benzylsuccinic-d4 acid chloride
52-Benzylsuccinic-d4 acid chloridecis-PerhydroisoindoleBase (e.g., triethylamine)(2S)-2-benzyl-4-[(3aR,7aS)-octahydro-2H-isoindol-2-yl]-4-oxobutanoic-d4 acid (Deuterated Mitiglinide)
6Deuterated MitiglinideCalcium chlorideNaOH, Water/EthanolDeuterated Mitiglinide (calcium hydrate)

This table represents a proposed synthetic pathway and may require optimization of reaction conditions.

Preparation of Impurity Reference Standards (e.g., Mitiglinide-acyl-β-D-glucuronide)

The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing. nih.gov Impurity reference standards are required for the validation of analytical methods and for monitoring the quality of the drug substance and product. One of the major metabolites of Mitiglinide is its acyl-β-D-glucuronide. synthose.com The preparation of this glucuronide as a reference standard is crucial for its quantification in metabolic studies.

The synthesis of acyl glucuronides can be challenging due to their inherent instability. acs.orgresearchgate.net However, several general methods have been developed for their preparation. These methods often involve the coupling of a protected glucuronic acid derivative with the carboxylic acid of the drug molecule.

A common strategy for the synthesis of Mitiglinide-acyl-β-D-glucuronide would involve the following general steps:

Protection of Glucuronic Acid: D-Glucuronic acid is first protected at its hydroxyl and carboxylic acid groups to prevent unwanted side reactions. A common protecting group for the carboxylic acid is a benzyl or allyl ester, while the hydroxyl groups are often acetylated.

Activation of Mitiglinide: The carboxylic acid group of Mitiglinide is activated to facilitate its coupling with the protected glucuronic acid. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Coupling Reaction: The activated Mitiglinide is then reacted with the protected glucuronic acid derivative to form the ester linkage.

Deprotection: The protecting groups on the glucuronic acid moiety are removed under mild conditions to yield the final Mitiglinide-acyl-β-D-glucuronide.

The table below provides a generalized synthetic scheme for the preparation of Mitiglinide-acyl-β-D-glucuronide.

StepReactant 1Reactant 2Key Reagents/ConditionsProduct
1MitiglinideProtected Glucuronic Acid (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate)Coupling agent (e.g., DCC, EDC/NHS)Protected Mitiglinide-glucuronide conjugate
2Protected Mitiglinide-glucuronide conjugateMild basic or acidic hydrolysisMitiglinide-acyl-β-D-glucuronide

This table outlines a general synthetic approach. The choice of protecting groups and coupling agents, as well as the reaction conditions, would need to be optimized for this specific synthesis. acs.orgresearchgate.net

Alternatively, enzymatic methods using UDP-glucuronosyltransferases (UGTs) can be employed for the synthesis of acyl glucuronides, often providing high stereoselectivity. hyphadiscovery.com Microbial biotransformation is another approach that can be utilized for the production of drug glucuronides. hyphadiscovery.com

Mechanistic Research on Drug Drug Interactions

Investigations of Pharmacokinetic Interactions

Pharmacokinetic interactions alter the absorption, distribution, metabolism, or excretion of a drug. researchgate.net For mitiglinide (B115668), the primary focus of mechanistic research has been on its metabolism by cytochrome P450 (CYP) enzymes and its interaction with drug transporter systems.

Effects on Drug-Metabolizing Enzyme Activity

Mitiglinide is primarily metabolized in the liver by the CYP2C9 enzyme. patsnap.com Consequently, co-administration with drugs that inhibit or induce this enzyme can significantly alter mitiglinide's plasma concentration and, therefore, its glucose-lowering effect.

CYP2C9 Inhibition: Drugs that inhibit the activity of CYP2C9 can lead to increased levels of mitiglinide in the blood, potentially enhancing its hypoglycemic effect. patsnap.com For instance, the antifungal medication fluconazole (B54011) is a known inhibitor of CYP2C9. researchgate.net Co-administration could theoretically lead to a greater risk of hypoglycemia.

CYP2C9 Induction: Conversely, drugs that induce CYP2C9 can accelerate the metabolism of mitiglinide, leading to lower plasma concentrations and reduced efficacy. patsnap.com Rifampicin, an antibiotic, is a potent inducer of various CYP enzymes, including CYP2C9, and its concurrent use may diminish the glucose-lowering effect of mitiglinide. nih.gov

It is also important to consider that while CYP2C9 is the primary metabolizing enzyme, CYP3A4 may play a minor role. nih.gov Therefore, strong inhibitors or inducers of CYP3A4 could also potentially influence mitiglinide's pharmacokinetics. nih.govnih.gov

Impact on Drug Transporter Systems

Drug transporters, such as the organic anion transporting polypeptide (OATP) family, play a crucial role in the uptake of drugs into the liver for metabolism. nih.gov Meglitinides, the class of drugs to which mitiglinide belongs, are known substrates of OATP1B1. researchgate.netnih.gov

Inhibition of OATP1B1 by other co-administered drugs can decrease the hepatic uptake of mitiglinide, leading to higher plasma concentrations and an increased risk of hypoglycemia. nih.gov While specific studies on mitiglinide and OATP1B1 interactions are limited, the potential for such interactions is an important area of consideration based on the behavior of other meglitinides like repaglinide (B1680517). nih.gov

Investigations of Pharmacodynamic Interactions

Pharmacodynamic interactions occur when one drug alters the effect of another at its site of action. For mitiglinide, these interactions are particularly relevant when it is used in combination with other antidiabetic agents or with drugs that can independently affect blood glucose levels. nih.gov

Potential Synergistic Effects with Other Anti-Diabetic Agents

To achieve optimal glycemic control, mitiglinide is often used in combination with other oral antidiabetic drugs that have complementary mechanisms of action. nih.gov

Metformin: Combining mitiglinide with metformin, a biguanide (B1667054) that primarily reduces hepatic glucose production, has been shown to be an effective and safe therapeutic strategy. nih.govnih.govdovepress.com The combination targets both fasting and postprandial hyperglycemia, leading to a greater reduction in HbA1c levels compared to monotherapy. nih.govnih.gov The synergistic effect stems from metformin's action on insulin (B600854) resistance and hepatic glucose output, complementing mitiglinide's stimulation of mealtime insulin secretion. nih.govyoutube.com

Thiazolidinediones (TZDs): Thiazolidinediones, such as pioglitazone, improve insulin sensitivity in peripheral tissues. nih.govmedscape.com When combined with mitiglinide, a synergistic effect is expected due to the dual approach of enhancing insulin secretion and improving insulin action. ajmc.compatsnap.com This combination can lead to improved glycemic control. ajmc.comfrontiersin.org

Sitagliptin (B1680988): Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin (B1656795) hormones, which in turn enhance glucose-dependent insulin secretion. youtube.com Studies have shown that the combination of mitiglinide and sitagliptin leads to an additive effect on lowering postprandial glucose levels. nih.govnih.gov This combination effectively controls post-meal glucose excursions without increasing the risk of hypoglycemia. nih.gov

Voglibose: Voglibose is an alpha-glucosidase inhibitor that delays the absorption of carbohydrates from the intestine. mdpi.com When used with mitiglinide, it results in a potent reduction of postprandial hyperglycemia. nih.govnih.gov This combination therapy has been shown to improve glycemic control and may also have beneficial effects on vascular endothelial function. nih.gov

Drug ClassMechanism of ActionCombined Effect with Mitiglinide
Metformin Decreases hepatic glucose production and improves insulin sensitivity. youtube.comyoutube.comAdditive effect on lowering both fasting and postprandial glucose. nih.govnih.gov
Thiazolidinediones Improve insulin sensitivity in peripheral tissues. nih.govmedscape.comSynergistic effect by enhancing both insulin secretion and action. ajmc.compatsnap.com
Sitagliptin Increases incretin levels, leading to glucose-dependent insulin secretion. youtube.comAdditive effect on lowering postprandial glucose. nih.govnih.gov
Voglibose Delays carbohydrate absorption in the intestine. mdpi.comPotent reduction of postprandial hyperglycemia. nih.govnih.gov

Mechanisms of Altered Glucose-Lowering Efficacy in Concomitant Administration with Hyperglycemia-Inducing Agents

Certain medications can raise blood glucose levels, thereby counteracting the therapeutic effect of mitiglinide. patsnap.com

Corticosteroids and Thiazide Diuretics: These agents can induce hyperglycemia by various mechanisms, including increased hepatic glucose production and insulin resistance. patsnap.com When co-administered with mitiglinide, their hyperglycemic effects can diminish the glucose-lowering efficacy of mitiglinide. patsnap.com

Mechanistic Studies of Enhanced Hypoglycemic Effects with Co-administered Agents

Conversely, some drugs can potentiate the hypoglycemic effect of mitiglinide, increasing the risk of hypoglycemia. patsnap.comdrugbank.com

Sulfonylureas and Insulin: Co-administration with other insulin secretagogues like sulfonylureas or with exogenous insulin can lead to an additive hypoglycemic effect. patsnap.commedicaldialogues.in

Beta-blockers: Non-selective beta-blockers can enhance the glucose-lowering effect of mitiglinide and may also mask the symptoms of hypoglycemia. patsnap.com

Salicylates: High doses of salicylates, such as aspirin, can have a hypoglycemic effect and may potentiate the action of mitiglinide. medicaldialogues.in

Advanced Pharmaceutical Formulation and Drug Delivery Research

Strategies for Enhanced Solubility and Dissolution

The low aqueous solubility of mitiglinide (B115668) calcium hydrate (B1144303) is a significant hurdle in its formulation, as it can lead to incomplete drug absorption and reduced bioavailability. patsnap.comnih.gov To address this, researchers are actively exploring various strategies to improve its solubility and dissolution rate. nih.govnih.gov

Microemulsions are clear, stable, and isotropic mixtures of oil, water, and surfactants, which can enhance the oral delivery of poorly soluble drugs. ijpsr.comresearchgate.net These systems can effectively solubilize drugs like mitiglinide, leading to improved drug loading and dissolution. researchgate.netnih.gov

A key area of research is the development of self-microemulsifying drug delivery systems (SMEDDS). pharmaexcipients.com These systems are designed to form fine oil-in-water microemulsions when they come into contact with gastrointestinal fluids. researchgate.net One study focused on creating an optimal oil-in-water (o/w) mitiglinide microemulsion. The final formulation consisted of Maisine 35-1 as the oil, Cremophor EL as the surfactant, and propylene (B89431) glycol as the cosurfactant. researchgate.netnih.gov This optimized microemulsion demonstrated significantly improved oral bioavailability compared to a mitiglinide suspension. researchgate.netnih.gov The resulting microemulsion had a spherical shape with a dimension of 58.1 ± 5.86 nm and was found to be stable for three months when stored at 4°C. researchgate.netnih.gov

Table 1: Optimized Mitiglinide Microemulsion Formulation
ComponentMaterial
OilMaisine 35-1
SurfactantCremophor EL
CosurfactantPropylene glycol

Nanotechnology offers promising solutions for enhancing the solubility of poorly water-soluble drugs by increasing the surface area-to-volume ratio through particle size reduction. nih.govnih.govmdpi.com This approach can lead to faster dissolution and better absorption. nih.govresearchgate.net

One application of nanotechnology is the creation of nanocarriers, such as nanoparticles, which can encapsulate drugs to improve their delivery. mdpi.com For instance, loading drugs into nanoparticles can protect them from degradation in the gastrointestinal tract and increase their contact time with the intestinal epithelium, thereby enhancing absorption and bioavailability. nih.gov Researchers have explored the use of biodegradable polymers to create nanoparticles for oral drug delivery. nih.gov Another avenue is the development of solid dispersions, where the drug is dispersed in a carrier at the molecular level. mdpi.com Studies on other poorly soluble antidiabetic drugs, have shown that solid dispersions can significantly enhance aqueous solubility and dissolution rates. mdpi.compensoft.netresearchgate.net

Development of Modified Release Formulations

To improve patient adherence to medication regimens and provide more consistent drug levels in the blood, research has been directed toward creating modified-release formulations of mitiglinide. nih.govdrug-dev.com

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the time a drug spends in the stomach, which can be particularly beneficial for drugs that are absorbed in the upper part of the gastrointestinal tract. nih.govgoogle.com Floating drug delivery systems are a type of GRDDS that have a lower bulk density than gastric fluids, allowing them to remain buoyant in the stomach. researchgate.nettaylorandfrancis.com

Research has been conducted to develop floating matrix tablets of mitiglinide. nih.govresearchgate.net These tablets are often formulated using a combination of a matrix-forming polymer, like hydroxypropyl methylcellulose (B11928114) (HPMC), and a gas-forming agent, such as sodium bicarbonate. nih.govresearchgate.net When the tablet comes into contact with stomach acid, it swells and generates gas, which allows it to float and release the drug in a controlled manner. nih.gov Another approach has been the development of floating microsponges of mitiglinide, which are porous microparticles that can remain buoyant in the stomach for an extended period. taylorandfrancis.comnih.gov One study on a gastroretentive microsponge formulation of mitiglinide showed that it could remain buoyant for 24 hours and sustained the in vitro drug release over that period. nih.gov

Table 2: Components of a Mitiglinide Floating Matrix Tablet
Component TypeExample Material
Matrix-Forming PolymerHydroxypropyl methylcellulose K15M
Matrix-Forming PolymerSodium alginate
Gas-Forming AgentSodium bicarbonate

The selection of polymeric excipients is critical in designing effective sustained-release and floating formulations. nih.govamericanpharmaceuticalreview.com These polymers control the rate of drug release and provide the necessary buoyancy. nih.govgattefosse.com

Characterization of Novel Formulations

The development of new formulations for mitiglinide requires thorough characterization to ensure their quality and performance. nih.govresearchgate.net

For novel formulations like microemulsions and nanoparticles, characterization involves a range of analyses. researchgate.netnih.gov Techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) are used to determine the particle size, size distribution, and morphology of the formulation. researchgate.netnih.gov The zeta potential is also measured to assess the stability of the particles. researchgate.netnih.gov

In Vitro Release and Buoyancy Studies

The development of advanced pharmaceutical formulations for Mitiglinide calcium hydrate has prominently featured gastroretentive drug delivery systems, designed to prolong the drug's residence time in the stomach and upper gastrointestinal tract, thereby potentially enhancing its absorption. Research has focused on floating matrix tablets, which are formulated to have a lower density than gastric fluids, allowing them to remain buoyant for an extended period.

In one such study, gastroretentive floating matrix tablets of mitiglinide were developed using a direct compression technique. nih.govresearchgate.net The formulation utilized hydrophilic polymers, specifically Hydroxypropyl Methylcellulose K15M (HPMC K15M) and sodium alginate, to form the matrix, with sodium bicarbonate included as a gas-forming agent to impart buoyancy. nih.govfrontiersin.org A 3² full factorial design was employed to optimize the formulation, with the concentrations of HPMC K15M and sodium alginate as the independent variables. The key parameters evaluated were the floating lag time (the time taken for the tablet to start floating), the time required for 50% drug release (T50%), and the time required for 90% drug release (T90%). nih.gov

The results from these studies demonstrated that the polymer concentrations significantly influenced the buoyancy and drug release characteristics. The optimized formulation, which contained the highest amounts of both HPMC K15M and sodium alginate, exhibited excellent floating properties and controlled drug release. nih.gov Physical evaluation of the developed tablets confirmed they met standard pharmacopeial requirements for hardness, friability, and drug content. nih.govnih.gov The in vitro dissolution data was analyzed using various kinetic models, including zero-order, first-order, Higuchi, and Korsmeyer-Peppas, to determine the mechanism of drug release. nih.govfrontiersin.org The optimized formulation was found to remain buoyant for up to 12 hours, providing a controlled and sustained release of mitiglinide. researchgate.net

Another approach involved the development of mitiglinide microemulsions (MTGME). In vitro release studies of an oil-in-water (o/w) MTGME were conducted using a dialysis method in media of varying pH (1.2, 6.8, and 7.4). nih.gov The microemulsion demonstrated a significantly enhanced dissolution rate compared to a mitiglinide suspension. At a physiological pH of 7.4, the cumulative drug release from the MTGME reached approximately 80% within 8 hours, which was 2.6 times greater than that of the suspension. nih.gov Over a 48-hour period, the total drug release from the microemulsion was nearly complete in all tested pH media. nih.gov

Table 1: In Vitro Performance of Novel Mitiglinide Formulations

Formulation Type Key Polymers/Excipients Buoyancy/Release Parameters Findings Source
Floating Matrix Tablet HPMC K15M, Sodium Alginate, Sodium Bicarbonate Floating Lag Time, Total Floating Time, T50%, T90% Optimized formulation (M3) remained afloat for up to 12 hours. Drug release was controlled and followed specific kinetic models. nih.govresearchgate.netnih.gov
Microemulsion (o/w) Maisine 35-1 (oil), Cremophor EL (surfactant), Propylene Glycol (co-surfactant) Cumulative Drug Release (%) At pH 7.4, ~80% of the drug was released in 8 hours. At 48 hours, release was 90% (pH 1.2), 97% (pH 6.8), and 100% (pH 7.4). nih.gov

Preclinical Pharmacokinetic Evaluation of Novel Formulations in Animal Models

Preclinical pharmacokinetic studies in animal models are crucial for evaluating the in vivo performance of novel drug delivery systems. For mitiglinide, these studies have been conducted to assess how new formulations alter the drug's absorption, distribution, metabolism, and excretion profile compared to conventional forms.

A study involving a novel oil-in-water mitiglinide microemulsion (MTGME) was conducted in Wistar rats. nih.gov Following intragastric administration of a 20 mg/kg dose, the pharmacokinetic parameters of the MTGME were compared against a standard mitiglinide suspension. The results showed a significant improvement in bioavailability for the microemulsion formulation. The maximum plasma concentration (Cmax) for the MTGME was 2.9 times higher than that of the suspension, and the total drug exposure, represented by the area under the plasma concentration-time curve (AUC), was 4.6 times greater. nih.gov Furthermore, the half-life (T½) of mitiglinide was prolonged, indicating a longer duration of action. nih.gov

In a separate preclinical evaluation, the gastroretentive properties of an optimized floating matrix tablet of mitiglinide were assessed in albino rabbits. nih.govresearchgate.net Radiographic imaging was used to visualize the tablet in the rabbit's stomach. The X-ray images confirmed that the tablet, loaded with a radio-opaque marker (barium sulfate), remained buoyant in the gastric fluid for up to 12 hours after administration. researchgate.net While detailed plasma concentration data was not provided in the abstract, the study noted that the pharmacokinetic evaluation in rabbits showed an improvement in Cmax and AUC with a prolonged mean residence time for the floating tablet compared to a marketed formulation. nih.gov These findings suggest that the gastroretentive formulation successfully prolonged the drug's release and absorption phase in vivo.

Table 2: Preclinical Pharmacokinetic Parameters of Novel Mitiglinide Formulations in Animal Models

Formulation Animal Model Dose Cmax Tmax AUC Key Finding Source
Mitiglinide Suspension Wistar Rat 20 mg/kg (i.g.) 8.26 ± 1.54 mg/L ~0.5 h 28.75 ± 4.01 mg·h/L ~2.5 h Baseline pharmacokinetic profile. nih.gov
Mitiglinide Microemulsion (MTGME) Wistar Rat 20 mg/kg (i.g.) 23.96 ± 2.37 mg/L ~1 h 133.01 ± 5.47 mg·h/L ~4.5 h Significantly improved bioavailability (4.6-fold higher AUC) and prolonged half-life compared to suspension. nih.gov
Floating Matrix Tablet Albino Rabbit N/A Improved Prolonged Improved Prolonged Radiographic evidence of gastric retention for up to 12 hours; improved Cmax and AUC vs. marketed product. nih.govresearchgate.net

i.g. = intragastric

Analytical Method Development and Characterization for Research

Chromatographic Techniques for Quantification and Impurity Analysis

Chromatographic methods are central to the analytical workflow for Mitiglinide (B115668), providing the means to separate the primary compound from any related substances, including process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is the predominant technique for the quantification and impurity analysis of Mitiglinide. chromatographyonline.com The development of a robust, stability-indicating HPLC method is crucial to ensure that all potential degradation products and process-related impurities can be separated from the main peak and accurately quantified. nih.govijfmr.comusm.my

Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 or C8 column, which provides effective separation based on the hydrophobic characteristics of Mitiglinide and its impurities. usm.myresearchgate.net The optimization of the mobile phase composition, including the organic modifier (e.g., acetonitrile (B52724) or methanol), aqueous buffer, and pH, is critical for achieving the desired selectivity and resolution. chromatographyonline.com

A selective and sensitive HPLC-Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) method has been developed and validated for the determination of Mitiglinide in human plasma. nih.govresearchgate.net This method utilizes a Shimadzu VP-ODS column with a mobile phase of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) in water. nih.gov The method demonstrated good linearity and precision, proving suitable for pharmacokinetic studies. nih.govresearchgate.net For enantiomeric separation, a specific HPLC method has been established using a chiral stationary phase, Sumichiral OA-3300, with a mobile phase consisting of hexane, chloroform, methanol, and trifluoroacetic acid. researchgate.net This method is capable of resolving the enantiomers with high accuracy, which is essential for controlling the stereochemical purity of Mitiglinide. researchgate.net

The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the reliability of the results. jptcp.comyoutube.com

Table 1: Example of HPLC Method Parameters for Mitiglinide Analysis

ParameterConditionSource
Column Shimadzu VP-ODS (5 µm, 150 x 2.0 mm i.d.) nih.gov
Mobile Phase Methanol : Water (10 mM CH₃COONH₄) = 65 : 35 (v/v) nih.gov
Flow Rate Not Specified nih.gov
Detection Electrospray Ionization Mass Spectrometry (ESI-MS) nih.gov
Injection Volume 10 µL nih.gov
Linearity Range 2.84-11,300 pmol/ml nih.govresearchgate.net
LOD 1.42 pmol/ml nih.govresearchgate.net

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of Mitiglinide. This is due to the compound's low volatility and thermal lability, which are characteristic of many pharmaceutical compounds with similar structures. mdpi.comencyclopedia.pub Direct injection of Mitiglinide into a hot GC inlet would likely lead to thermal degradation rather than volatilization, making accurate quantification impossible. youtube.com

For a compound like Mitiglinide to be analyzed by GC, a derivatization step is necessary. researchgate.net This chemical modification process converts the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. nih.govnih.gov Common derivatization techniques include silylation or acylation, which target the active hydrogen in the carboxylic acid group of Mitiglinide. However, the requirement for this extra sample preparation step makes GC a more complex and less direct method compared to HPLC for this particular compound. rsc.org Consequently, while GC-MS is a powerful tool for analyzing volatile metabolites in biological samples, its application for Mitiglinide quantification and impurity profiling is limited and not commonly reported in the literature. nih.gov

Mass Spectrometry-Based Characterization

Mass spectrometry (MS), especially when coupled with liquid chromatography, is an indispensable tool for the structural elucidation of Mitiglinide and the identification of its metabolites and impurities.

Ultrahigh-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap systems, offers superior performance for metabolite and impurity profiling compared to standard HPLC-MS methods. nih.govtechnologynetworks.com The enhanced chromatographic resolution of UPLC allows for better separation of complex mixtures, while the high mass accuracy and resolution of the Orbitrap analyzer enable the confident determination of elemental compositions for parent ions and their fragments. sciforschenonline.orgnih.govresearchgate.net

This technology is critical for identifying unknown impurities and degradation products formed during synthesis or storage. researchgate.netresearchgate.net The process involves acquiring full-scan HRMS data to detect all ionizable species in the sample. Subsequent data-dependent MS/MS scans are then triggered for ions of interest to obtain fragmentation spectra. nih.gov By analyzing the accurate mass of the precursor ion and its fragment ions, potential structures for metabolites and impurities can be proposed. youtube.com This approach has been successfully applied to identify impurities in various drug substances, providing crucial information for process optimization and safety assessment. nih.gov While specific UPLC-Orbitrap-HRMS studies on Mitiglinide are not extensively published, the principles and methodologies are directly applicable. LC-MS/MS methods have been established for the quantification of Mitiglinide and similar drugs in biological matrices, demonstrating the utility of mass spectrometry in this context. koreascience.krnih.govresearchgate.net

The identification of metabolites and impurities can be significantly expedited by creating a self-established database of characteristic fragment ions for Mitiglinide. youtube.com This involves a detailed study of the compound's fragmentation behavior under various collision-induced dissociation (CID) conditions in a tandem mass spectrometer (MS/MS). nih.gov

For Mitiglinide, key fragmentation pathways would likely involve the cleavage of the amide bond connecting the isoindoline (B1297411) ring and the succinic acid backbone, as well as the loss of the benzyl (B1604629) group. researchgate.netsapub.org The resulting fragment ions are highly characteristic of the molecule's structure. By systematically identifying these fragments and their relative intensities, a library can be constructed.

When analyzing samples containing potential metabolites or impurities, the acquired MS/MS spectra can be automatically searched against this internal database. nih.gov A match in fragmentation patterns provides strong evidence for the identification of a substance as being structurally related to Mitiglinide. This approach streamlines the identification process, which is often a bottleneck in metabolomics and impurity profiling studies. nih.gov

Table 2: Plausible Characteristic Fragment Ions of Mitiglinide for Database Development

m/z (Proposed)Description
316.19[M+H]⁺ of Mitiglinide
298.18Loss of H₂O from [M+H]⁺
225.14Cleavage of the amide bond, fragment containing the benzyl-succinic acid moiety
124.11Fragment corresponding to the protonated octahydroisoindoline moiety
91.05Fragment corresponding to the tropylium (B1234903) ion (from benzyl group)

Note: These m/z values are theoretical and would need to be confirmed by experimental ESI-MS/MS analysis.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for the definitive structural confirmation of Mitiglinide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of Mitiglinide. researchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the aliphatic protons of the succinic acid chain, and the protons on the octahydroisoindoline ring system. sciforschenonline.org The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the ring system and side chain. sciforschenonline.orghmdb.ca Two-dimensional NMR experiments like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, allowing for the unequivocal assignment of all signals and confirming the compound's constitution. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the Mitiglinide molecule. mdpi.comnih.gov The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch (if any secondary amine were present, though Mitiglinide has a tertiary amide), the C-H stretches of aromatic and aliphatic groups, the C=O stretches of the carboxylic acid and amide groups, and C-N stretching vibrations. researchgate.netnih.govresearchgate.net These data are useful for confirming the presence of key functional moieties and for studying potential interactions in solid-state formulations. mdpi.com

Future Research Trajectories and Translational Hypotheses

Long-Term Preclinical Studies on Pancreatic Beta-Cell Function and Preservation

A critical area of investigation is the long-term impact of mitiglinide (B115668) on the health and function of pancreatic beta-cells. nih.gov Type 2 diabetes is characterized by a progressive decline in beta-cell function. nih.gov Preclinical studies are essential to determine whether chronic exposure to mitiglinide contributes to beta-cell preservation or, conversely, leads to exhaustion. In vitro studies using pancreatic beta-cell lines like MIN6 have shown that the insulin (B600854) responses to chronic mitiglinide treatment are comparable to other insulin secretagogues. nih.gov However, more extensive, long-term in vivo studies in animal models are needed to monitor beta-cell mass, proliferation, and apoptosis rates over extended periods. These studies will be crucial in understanding if mitiglinide can help sustain endogenous insulin secretion in the long run, a key goal in diabetes management. nih.govnih.gov

Mechanistic Investigations into Potential Off-Target Effects in Preclinical Models

Despite its high selectivity for pancreatic KATP channels, the potential for off-target effects remains an area of diligent investigation. nih.govnih.gov Preclinical models provide a controlled environment to identify and characterize any unintended molecular interactions. By screening mitiglinide against a broad panel of receptors and enzymes, researchers can identify potential off-target binding. Subsequent mechanistic studies would then be required to determine the physiological relevance of these findings. This proactive approach is vital for building a comprehensive safety profile and ensuring that the therapeutic benefits of mitiglinide are not compromised by unforeseen adverse effects. nih.gov

Design of Next-Generation Mitiglinide Analogs with Enhanced Pharmacological Profiles

The development of next-generation insulin analogues has focused on optimizing pharmacokinetic and pharmacodynamic properties. nih.gov Similarly, the design of novel mitiglinide analogs aims to create compounds with even more refined pharmacological profiles. Structural insights from cryo-electron microscopy have revealed the specific binding pocket of mitiglinide within the SUR1 subunit. nih.gov This detailed molecular understanding provides a roadmap for rational drug design. Future analogs could be engineered for:

Enhanced Selectivity: Further increasing the selectivity for SUR1 over SUR2 to minimize any potential for cardiovascular effects. nih.gov

Optimized Pharmacokinetics: Modifying the structure to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties for improved dosing convenience or efficacy.

Glucose-Responsive Activity: A "smart" analog that exerts its insulin-secreting effect only in the presence of high glucose levels could significantly reduce the risk of hypoglycemia. nih.gov

These advancements could lead to more effective and safer treatment options for individuals with type 2 diabetes. nih.gov

Research into Polymorphism and Crystal Structure Modification for Pharmaceutical Optimization

The solid-state properties of a drug, such as its crystal form (polymorphism), can significantly influence its stability, solubility, and bioavailability. Mitiglinide is used in its calcium hydrate (B1144303) salt form, specifically as the dihydrate. ontosight.ainih.govdrugbank.comgenome.jp Research into the polymorphism of mitiglinide calcium hydrate is crucial for pharmaceutical development. Identifying and characterizing different polymorphic forms can lead to the selection of the most stable and consistently performing crystal structure for formulation. This ensures product quality and therapeutic equivalence across different batches. Furthermore, modifications to the crystal structure could potentially be used to optimize the drug's dissolution rate and, consequently, its absorption profile.

Interactive Data Table: Investigated Properties of Mitiglinide

Research AreaKey FocusInvestigated AspectsPotential Outcome
Novel Molecular Targets Beyond KATP ChannelsInteraction with other cellular proteins and pathways.Discovery of new therapeutic mechanisms.
Beta-Cell Function Long-Term EffectsBeta-cell mass, proliferation, apoptosis, and insulin secretion capacity.Understanding of long-term impact on endogenous insulin production.
Off-Target Effects Preclinical SafetyBinding to a panel of receptors and enzymes.Comprehensive safety profiling and risk mitigation.
Next-Generation Analogs Enhanced PharmacologySelectivity, pharmacokinetics, and glucose-responsive action.More effective and safer mitiglinide-based therapies.
Pharmaceutical Optimization Crystal StructurePolymorphism and stability of mitiglinide calcium hydrate.Improved drug formulation, stability, and bioavailability.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Mitiglinide calcium hydrate in pharmaceutical formulations?

  • Methodological Answer : A reversed-phase HPLC method is widely used, employing a stainless steel column (4.6 mm × 15 cm) packed with palmitamide propyl-silanized silica gel (5 µm particle size). The mobile phase consists of water, acetonitrile, and n-amyl alcohol (62:37:1) adjusted to pH 2.0 with phosphoric acid. Detection is performed at 210 nm, with a flow rate adjusted to achieve a retention time of ~7.5 minutes for mitiglinide. System suitability criteria require a resolution ≥10 between mitiglinide and the internal standard (2-nitrophenol), and ≤1.0% relative standard deviation in peak area reproducibility .

Q. How does Mitiglinide calcium hydrate specifically target pancreatic β-cells to enhance insulin secretion?

  • Mechanistic Insight : Mitiglinide acts as a highly selective antagonist of ATP-sensitive potassium (KATP) channels, specifically the Kir6.2/SUR1 complex expressed in pancreatic β-cells. By blocking these channels, it induces membrane depolarization, calcium influx, and subsequent insulin exocytosis. This specificity minimizes off-target effects on cardiac or smooth muscle KATP channels (e.g., Kir6.2/SUR2A), making it a precise therapeutic agent for type 2 diabetes .

Q. What physicochemical properties of Mitiglinide calcium hydrate are critical for formulation stability?

  • Key Properties :

  • Solubility : Slightly soluble in water, freely soluble in methanol and ethanol .
  • Polymorphism : Exhibits crystalline polymorphism, necessitating controlled crystallization during manufacturing to ensure batch consistency .
  • Purity Standards : USP/JP monographs specify ≤0.1% related substances by HPLC and limits for heavy metals (e.g., ≤20 ppm lead) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., Cmax, t½) of Mitiglinide across clinical studies?

  • Analytical Strategy :

  • Bioanalytical Harmonization : Standardize precolumn derivatization protocols (e.g., using 9-Fluorenylmethyloxycarbonyl chloride for UV detection) to enhance sensitivity and reproducibility in plasma samples .
  • Population Pharmacokinetics : Apply nonlinear mixed-effects modeling to account for inter-subject variability in CYP2C8/2C9 metabolism, particularly in cohorts with renal impairment .
    • Data Reconciliation : Cross-validate findings using independent assays (e.g., LC-MS/MS) and meta-analysis of phase III/IV trial data .

Q. What experimental designs are optimal for comparing the glucose-lowering efficacy of Mitiglinide versus sulfonylureas in preclinical models?

  • Study Design :

  • Animal Models : Use high-fat diet-fed rodents or Zucker diabetic fatty (ZDF) rats to mimic human insulin resistance.
  • Endpoint Selection : Measure glucose-stimulated insulin secretion (GSIS) in isolated islets, HbA1c reduction in vivo, and β-cell apoptosis markers (e.g., caspase-3 activation).
  • Dose Optimization : Conduct dose-response studies (e.g., 0.1–10 mg/kg) to establish ED50 values, comparing mitiglinide’s rapid-onset action (Tmax: 15–30 min) against glibenclamide’s prolonged effect .

Q. How can researchers address batch-to-batch variability in Mitiglinide’s dissolution profile during formulation development?

  • Quality-by-Design (QbD) Approach :

  • Critical Parameters : Optimize granulation moisture content (target: 2–4%) and tablet compression force (8–12 kN) to ensure ≥85% dissolution in 15 minutes (per JP XVII paddle method, 50 rpm, 900 mL water) .
  • Stability Testing : Accelerate degradation studies (40°C/75% RH for 6 months) to correlate impurity formation (e.g., oxidative byproducts) with dissolution slowdown .

Methodological Challenges & Solutions

Q. What chromatographic techniques are suitable for detecting Mitiglinide degradation products under stress conditions?

  • Advanced HPLC Protocols :

  • Forced Degradation : Expose mitiglinide to acid (0.1N HCl, 70°C), base (0.1N NaOH, 70°C), and oxidative (3% H2O2) conditions. Monitor degradation using a photodiode array detector (200–360 nm) to identify UV spectral shifts indicative of structural modifications .
  • Mass Spectrometry : Couple HPLC with Q-TOF-MS to characterize unknown impurities (e.g., m/z 705.3 → 589.2 fragments from hydrolyzed calcium hydrate) .

Q. How should researchers design a longitudinal study to assess Mitiglinide’s β-cell preservation effects in early-stage diabetes?

  • Clinical Trial Framework :

  • Cohort Selection : Enroll patients with newly diagnosed type 2 diabetes (HbA1c 6.5–8.0%) and preserved β-cell function (HOMA-B ≥50%).
  • Intervention : Randomize to mitiglinide (10 mg tid) vs. placebo for 24 months, with quarterly assessments of GSIS, proinsulin/C-peptide ratios, and MRI-based pancreatic fat quantification.
  • Statistical Power : Calculate sample size (n ≥ 150/group) to detect a 20% difference in β-cell function decline, adjusting for confounders (e.g., BMI, baseline insulin sensitivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.